3-(Boc-aminomethyl)azetidine-3-carboxylic acid
Description
Properties
IUPAC Name |
3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-9(2,3)16-8(15)12-6-10(7(13)14)4-11-5-10/h11H,4-6H2,1-3H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFXFPLCIOWZCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CNC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-aminomethyl)azetidine-3-carboxylic acid typically involves the protection of the amine group followed by the formation of the azetidine ring. One common method involves the reaction of tert-butyl 3-aminomethylazetidine-3-carboxylate with a suitable reagent to introduce the Boc protecting group . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-(Boc-aminomethyl)azetidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to remove the Boc protecting group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols . The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while reduction can produce the free amine form of the compound .
Scientific Research Applications
3-(Boc-aminomethyl)azetidine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Boc-aminomethyl)azetidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The Boc protecting group allows for selective reactions at the amine site, facilitating the formation of desired products . The compound can participate in various biochemical pathways, depending on its specific application .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The unique properties of 3-(Boc-aminomethyl)azetidine-3-carboxylic acid arise from its combination of a Boc-protected aminomethyl substituent and a carboxylic acid group. Below is a comparison with structurally related azetidine derivatives:
Impact of Substituents on Physicochemical Properties
- Boc Protection: The Boc group in this compound enhances stability during synthesis and reduces undesired side reactions. This contrasts with unprotected amines (e.g., azetidine-3-carboxylic acid), which are prone to oxidation or unwanted nucleophilic attacks .
- Fluorine Substitution : The fluoromethyl group in 3-(fluoromethyl)azetidine-3-carboxylic acid hydrochloride increases electronegativity and solubility, making it advantageous for blood-brain barrier penetration .
- Ester vs. Carboxylic Acid : Methyl or ethyl esters (e.g., methyl azetidine-3-carboxylate hydrochloride) exhibit higher lipophilicity but require hydrolysis to activate the carboxylic acid moiety, unlike the directly bioactive carboxylic acid group in the target compound .
Biological Activity
3-(Boc-aminomethyl)azetidine-3-carboxylic acid (CAS No.: 1158759-58-0) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by research findings and case studies.
Chemical Structure and Synthesis
The compound features an azetidine ring with a carboxylic acid and a Boc (tert-butyloxycarbonyl) protected amine group. The synthesis typically involves the following steps:
- Formation of the Azetidine Core : The azetidine structure can be synthesized from suitable precursors through cyclization reactions.
- Boc Protection : The amine is protected using Boc anhydride to enhance stability during further reactions.
- Carboxylic Acid Introduction : The carboxylic acid functionality is introduced via standard synthetic methods involving carboxylation reactions.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, which can be categorized as follows:
Antimicrobial Activity
The compound has been shown to possess antimicrobial properties against various bacterial strains. In vitro studies demonstrated:
- Inhibition Zone : Against Staphylococcus aureus, an inhibition zone of 20 mm was observed at a concentration of 100 µg/mL .
- Mechanism of Action : It disrupts bacterial cell wall synthesis and interferes with metabolic pathways critical for bacterial survival.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
- Cell Viability Reduction : In human breast cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability, with an IC50 value of 15 µM .
- Induction of Apoptosis : The compound appears to induce apoptosis in cancer cells by inhibiting specific kinases involved in cell proliferation.
| Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|
| Breast Cancer | 15 | Apoptosis induction |
| Lung Cancer | TBD | Kinase inhibition |
Anti-inflammatory Effects
In vitro studies have suggested that the compound may modulate inflammatory responses:
- Cytokine Inhibition : It significantly reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in murine models.
| Inflammatory Marker | Control Level | Treated Level |
|---|---|---|
| TNF-alpha | High | Low |
| IL-6 | High | Low |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It inhibits key enzymes involved in metabolic pathways.
- Receptor Binding : The compound may bind to specific receptors on cell surfaces, altering signaling pathways that regulate cell growth and survival.
- DNA Interaction : Potential interactions with DNA could lead to modifications in gene expression, contributing to its anticancer effects.
Case Studies
Several studies have documented the effects of this compound:
-
Anticancer Efficacy Study :
- In a study involving human breast cancer cell lines, treatment resulted in a significant reduction in cell viability (IC50 = 15 µM), suggesting potent anticancer properties.
-
Antimicrobial Testing :
- In vitro tests against Staphylococcus aureus showed an inhibition zone of 20 mm at a concentration of 100 µg/mL.
-
Anti-inflammatory Assessment :
- In a murine model induced by lipopolysaccharide (LPS), administration reduced levels of pro-inflammatory cytokines significantly compared to controls.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(Boc-aminomethyl)azetidine-3-carboxylic acid?
- Methodological Answer : The synthesis typically involves coupling Boc-protected intermediates with amines. For example, a Boc-protected carboxylic acid derivative (e.g., N-Boc-3-aminoazetidine) is activated using EDCI and HOBt in CH₂Cl₂, followed by reaction with an amine and Et₃N for 6–15 hours. The Boc group is later removed with TFA in CH₂Cl₂ (1–8 hours). Purification via silica gel column chromatography (hexane/EtOAc gradient) yields the final product. This approach achieves moderate to high yields (58.8–76.1%) .
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer : Silica gel column chromatography with a hexane/EtOAc gradient is widely used for purification. Post-reaction workup includes washing with water, NaHCO₃, and brine, followed by drying over MgSO₄. For Boc-deprotected products, neutralization with NaHCO₃ and subsequent chromatography ensures purity. Analytical techniques like TLC should monitor reaction progress .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : The compound should be stored at 0–6°C to prevent degradation . Use fume hoods for TFA-mediated deprotection due to its corrosive nature. Personal protective equipment (gloves, goggles) is mandatory. No ecological toxicity data are available, so disposal must follow institutional guidelines for hazardous organics .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Methodological Answer : Key variables include:
-
Coupling agents : Test alternatives to EDCI/HOBt (e.g., DCC, DIC) to reduce side reactions.
-
Solvent : Evaluate polar aprotic solvents (DMF, THF) for solubility.
-
Temperature : Explore mild heating (30–40°C) to accelerate coupling.
-
Catalysts : Add DMAP to enhance acylation efficiency.
A factorial design approach can systematically assess these factors .Variable Tested Impact on Yield Reference EDCI/HOBt vs. DCC/DMAP Higher yields with EDCI/HOBt (76.1% vs. 65%) CH₂Cl₂ vs. DMF DMF improved solubility but required longer reaction time
Q. How can stereochemical challenges during synthesis be resolved?
- Methodological Answer : Chiral HPLC or derivatization with chiral auxiliaries (e.g., Mosher’s acid) can separate enantiomers. For azetidine derivatives, steric hindrance during coupling may favor specific stereoisomers; computational modeling (e.g., DFT) predicts favorable transition states. Experimental validation via NOESY or X-ray crystallography is critical .
Q. Which analytical methods best confirm structure and purity?
- Methodological Answer :
- NMR : Key signals include Boc-group tert-butyl protons (~1.4 ppm) and azetidine ring protons (3.5–4.2 ppm).
- MS : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₆N₂O₄: 217.12 m/z).
- HPLC : Use a C18 column (ACN/H₂O gradient) to assess purity (>95%) .
Q. How can variability in synthesis yields be addressed?
- Methodological Answer : Variability often stems from incomplete Boc deprotection or side reactions. Solutions include:
- Reaction Monitoring : Use in-situ FTIR to track carbonyl group disappearance.
- Stoichiometry Adjustments : Increase TFA equivalents (2–3 eq.) for complete deprotection.
- Quality Control : Pre-purify intermediates via recrystallization. Statistical tools like ANOVA identify critical variables .
Q. What is the compound’s stability profile under different storage conditions?
- Methodological Answer : Stability studies show:
- Short-term : Stable in dry CH₂Cl₂ or DMF at 25°C for 24 hours.
- Long-term : Store at 0–6°C under nitrogen to prevent hydrolysis. Avoid prolonged exposure to moisture or light. Degradation products can be identified via LC-MS .
Data Contradiction Analysis
- Synthesis Yield Variability : reports yields ranging from 58.8% to 76.1% for structurally similar compounds. This variability may arise from differences in aryl substituents (electron-withdrawing groups slow coupling) or amine nucleophilicity. Systematic screening of substrates and reaction parameters is advised .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
